

Navigating the Research Landscape of 2-(Aminomethyl)-7-bromonaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Aminomethyl)-7-bromonaphthalene

Cat. No.: B2522321

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

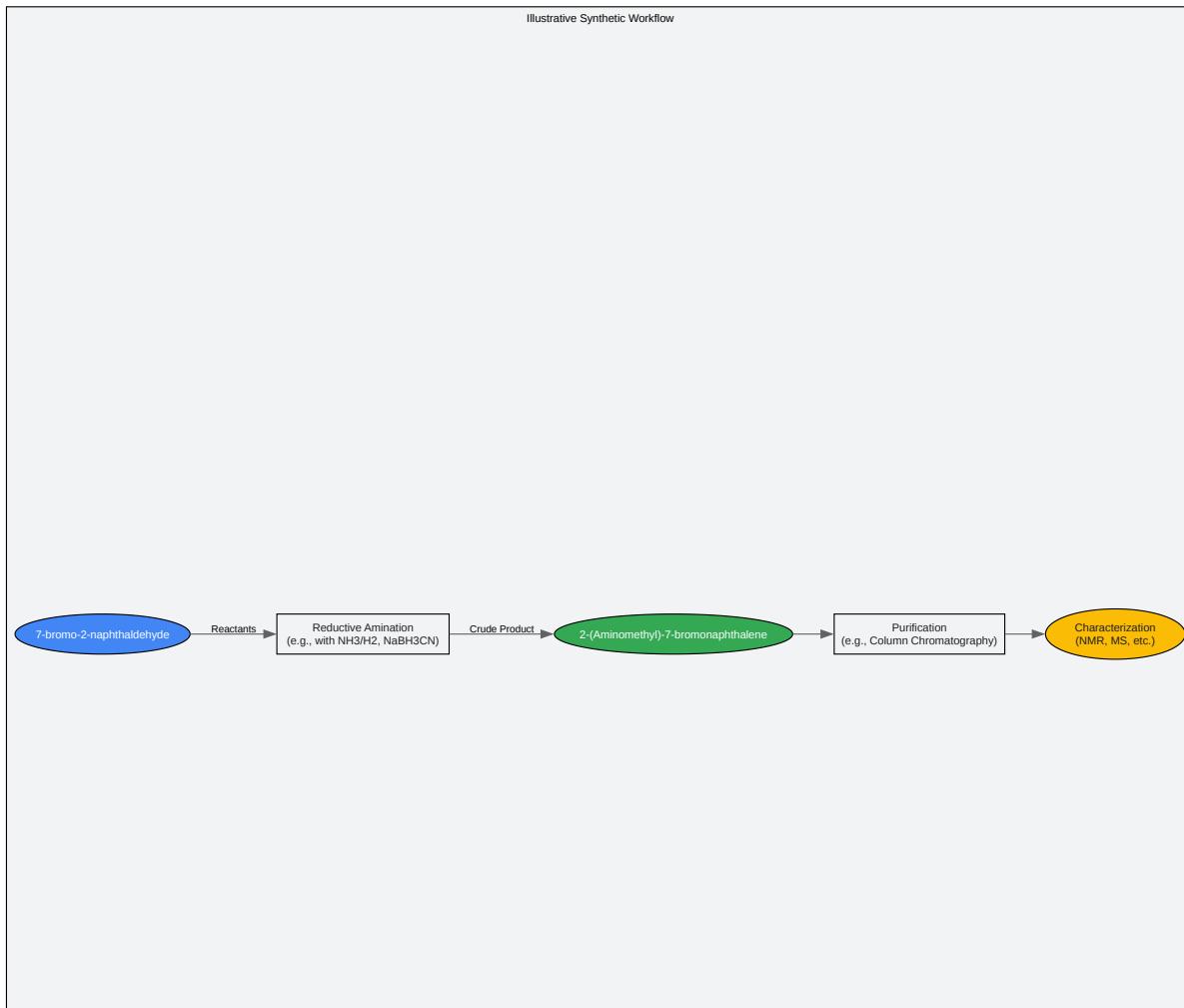
2-(Aminomethyl)-7-bromonaphthalene is a substituted naphthalene derivative that holds potential as a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive aminomethyl group and a bromine atom on the naphthalene scaffold, allows for diverse chemical modifications. This guide provides a comprehensive overview of the currently available technical data for this compound, including its commercial availability, physicochemical properties, and potential applications, while also highlighting areas where further research is needed.

Commercial Availability

2-(Aminomethyl)-7-bromonaphthalene, identified by the CAS number 1261746-76-2, is commercially available from several chemical suppliers specializing in research and development compounds. Notably, suppliers such as Ambeed, Inc., Chemenu Inc., and AK Scientific, Inc. list this chemical in their catalogs, facilitating its procurement for research purposes.

Physicochemical Properties

Quantitative data for **2-(Aminomethyl)-7-bromonaphthalene** is not extensively detailed in publicly available technical data sheets. However, based on supplier information and computational predictions, the following properties can be summarized.


Property	Value	Source
CAS Number	1261746-76-2	Multiple Suppliers
Molecular Formula	C ₁₁ H ₁₀ BrN	Calculated
Molecular Weight	236.11 g/mol	Calculated
Purity	≥95%	AK Scientific, Inc.
Physical State	Solid (Predicted)	-

Synthetic Accessibility

While specific, detailed experimental protocols for the synthesis of **2-(Aminomethyl)-7-bromonaphthalene** are not readily found in peer-reviewed literature, its structure suggests a plausible synthetic route originating from 7-bromo-2-naphthaldehyde. A common synthetic strategy would involve the reductive amination of the aldehyde.

Illustrative Synthetic Workflow

The following diagram illustrates a hypothetical, yet standard, laboratory-scale workflow for the synthesis of **2-(Aminomethyl)-7-bromonaphthalene** from a suitable precursor. This serves as a conceptual guide for researchers planning its synthesis.

[Click to download full resolution via product page](#)

A conceptual workflow for the synthesis of **2-(Aminomethyl)-7-bromonaphthalene**.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in **2-(Aminomethyl)-7-bromonaphthalene** suggest its utility as a scaffold in the design of novel therapeutic agents. The naphthalene core is a common feature in many biologically active molecules. The aminomethyl group can serve as a handle for amide bond formation or as a basic center for salt formation, enhancing solubility. The bromine atom is a versatile functional group for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents to explore the chemical space around the naphthalene core.

Hypothetical Role in Signaling Pathways

While no specific biological activity or involvement in signaling pathways has been reported for **2-(Aminomethyl)-7-bromonaphthalene**, its structure is amenable to modification to target various biological macromolecules. For instance, by coupling a suitable pharmacophore at the bromine position, it could be developed into a kinase inhibitor. The following diagram illustrates a generic kinase signaling pathway that such a hypothetical derivative could potentially modulate.

[Click to download full resolution via product page](#)

A generic kinase signaling pathway potentially targeted by a derivative.

Experimental Protocols: A Representative Example

Given the absence of published experimental data for **2-(Aminomethyl)-7-bromonaphthalene**, a representative protocol for a Suzuki coupling reaction, a common application for aryl bromides in drug discovery, is provided below as an illustrative example.

Objective: To demonstrate the potential utility of **2-(Aminomethyl)-7-bromonaphthalene** as a building block in a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

- **2-(Aminomethyl)-7-bromonaphthalene**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., Dioxane/Water mixture)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a reaction vessel, add **2-(Aminomethyl)-7-bromonaphthalene** (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2 equivalents).
- Purge the vessel with an inert gas.
- Add the degassed solvent, followed by the palladium catalyst (0.05 equivalents).
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous work-up, extracting the product with a suitable organic solvent.

- Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the desired coupled product.

Conclusion

2-(Aminomethyl)-7-bromonaphthalene is a commercially available compound with significant potential as a versatile building block for the synthesis of novel compounds in drug discovery and materials science. While detailed experimental and biological data for this specific molecule are currently scarce in the public domain, its chemical structure suggests straightforward pathways for its utilization in a variety of synthetic transformations. This guide provides a foundational understanding of its properties and potential applications, encouraging further investigation by the scientific community to unlock its full potential. Researchers are advised to consult supplier-specific safety data sheets (SDS) for handling and storage information.

- To cite this document: BenchChem. [Navigating the Research Landscape of 2-(Aminomethyl)-7-bromonaphthalene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2522321#commercial-availability-of-2-aminomethyl-7-bromonaphthalene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com